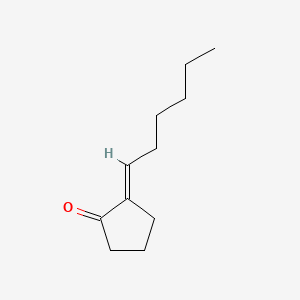

Cyclopentanone, 2-hexylidene-

Description

Historical Context of Substituted Cyclopentanones in Synthetic Chemistry

The exploration of substituted cyclopentanones has a rich history in synthetic chemistry, driven by the desire to understand the structure-reactivity relationships in cyclic systems and to develop efficient methods for constructing intricate organic molecules. Early investigations into these five-membered ring structures were foundational to the evolution of cyclic ketone chemistry throughout the twentieth century.

The development of synthetic methods for substituted cyclopentanones gained considerable momentum with advancements in organometallic chemistry, particularly through the application of Grignard reagents in ketone synthesis. Furthermore, the rise of palladium-catalyzed alpha-arylation, pioneered by researchers like John Hartwig, provided more direct routes to introduce substituents adjacent to the carbonyl group, significantly improving synthetic efficiency.

Substituted cyclopentanones are not only of academic interest but also hold practical importance. They are recognized as valuable intermediates in the production of fragrances, particularly those with jasmine-like notes. google.comgoogle.com For instance, 2-alkyl-2-cyclopentenones are known for their fruity and floral scents and serve as precursors to important fragrance compounds like methyl jasmonate and methyl dihydrojasmonate. google.com The fragrance industry has a long-standing interest in cyclopentanone (B42830) derivatives for creating and enhancing jasmine accords in perfumes. fragrantica.comperfumerflavorist.com The demand for these compounds in the fragrance and pharmaceutical sectors has been a significant driver of the cyclopentanone market. marketreportsworld.comchemanalyst.com

Significance of 2-Hexylidenecyclopentanone as a Building Block and Intermediate

2-Hexylidenecyclopentanone serves as a crucial building block in organic synthesis, a term used to describe versatile starting materials for the construction of more complex molecules. csmres.co.uk The concept of a "building block" is central to modern drug discovery and materials science, where having a diverse collection of such reagents is essential for synthesizing new compounds with desired properties. csmres.co.uk

The reactivity of 2-hexylidenecyclopentanone is centered around its α,β-unsaturated ketone functionality. This structural feature allows for a variety of chemical transformations, making it a valuable intermediate. For example, the double bond can undergo addition reactions, and the carbonyl group can participate in various condensation and coupling reactions.

One of the key applications of 2-hexylidenecyclopentanone is in the synthesis of other fragrance compounds. google.com Its structure is closely related to other α,β-unsaturated cyclopentanones, such as 2-heptylidenecyclopentan-1-one, which are also utilized in the fragrance industry. The synthesis of 2-hexylidenecyclopentanone itself can be achieved through methods such as the dehydration of 2-(1-hydroxyhexyl)cyclopentanone. google.com More direct and efficient methods, like the pyrrolidine (B122466) imide-catalyzed reaction between unmodified ketones and aldehydes, have also been developed. scispace.com

The broader class of cyclopentanones, including 2-hexylidenecyclopentanone, are considered important intermediates for producing not only fragrances but also pharmaceuticals and other fine chemicals. chemanalyst.comresearchgate.net The versatility of the cyclopentanone ring system allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Physicochemical Properties of 2-Hexylidenecyclopentanone

| Property | Value | Source |

| Molecular Formula | C11H18O | nih.govchemicalbook.com |

| Molecular Weight | 166.26 g/mol | nih.govchemicalbook.com |

| Appearance | Pale yellowish oily liquid | nih.gov |

| Odor | Powerful warm-floral and green-fruity with spicy herbaceous undertones | nih.govchemicalbook.com |

| Solubility | Insoluble in water; soluble in oils | nih.gov |

| Density | 0.907-0.914 g/cm³ | nih.gov |

| Refractive Index | 1.477-1.484 | nih.gov |

| Flash Point | 225.00 °F (107.22 °C) | thegoodscentscompany.com |

Structure

2D Structure

Properties

CAS No. |

103517-11-9 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2E)-2-hexylidenecyclopentan-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7+ |

InChI Key |

WZPGQHVPSKTELT-JXMROGBWSA-N |

Isomeric SMILES |

CCCCC/C=C/1\CCCC1=O |

Canonical SMILES |

CCCCCC=C1CCCC1=O |

density |

0.907-0.914 |

physical_description |

Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |

solubility |

insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Hexylidenecyclopentanone

Double Bond Isomerization Studies

The exocyclic double bond in 2-hexylidenecyclopentanone can undergo isomerization to the thermodynamically more stable endocyclic position, yielding 2-hexyl-1-cyclopenten-1-one. This migration can be facilitated by either acid or base catalysis, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Isomerization Mechanisms

Under acidic conditions, the isomerization of 2-hexylidenecyclopentanone is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate. The subsequent tautomerization and deprotonation lead to the formation of the more stable endocyclic isomer.

The general mechanism for the acid-catalyzed isomerization of α,β-unsaturated ketones involves the following steps:

Protonation of the carbonyl oxygen to form a resonance-stabilized cation.

Deprotonation at the α'-position (the carbon of the alkylidene group) to form an enol intermediate.

Protonation of the exocyclic double bond of the enol.

Deprotonation from the hydroxyl group to regenerate the carbonyl and form the endocyclic double bond.

While specific studies on 2-hexylidenecyclopentanone are not extensively documented, the behavior of analogous 2-alkylidenecycloalkanones suggests that this isomerization is a common and facile process in the presence of a Brønsted acid catalyst. nih.govresearchgate.net

Base-Catalyzed Isomerization Pathways

In the presence of a base, the isomerization proceeds through the formation of an enolate ion. A strong base abstracts a proton from the γ-position (the carbon atom of the cyclopentane (B165970) ring adjacent to the double bond), leading to a resonance-stabilized enolate. Subsequent protonation of the enolate at the α'-position results in the formation of the endocyclic double bond.

The key steps in the base-catalyzed isomerization are:

Abstraction of a proton from the γ-position by a base to form an enolate ion.

Resonance delocalization of the negative charge across the π-system.

Protonation of the enolate at the α'-carbon, leading to the thermodynamically favored endocyclic isomer.

This pathway is a well-established reactivity pattern for α,β-unsaturated carbonyl compounds and is expected to be a primary transformation for 2-hexylidenecyclopentanone in a basic environment.

Nucleophilic Addition Reactions at the α,β-Unsaturated Carbonyl System

The conjugated system in 2-hexylidenecyclopentanone offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like thiols and cuprates, typically undergo 1,4-addition.

Stereoselective and Regioselective Additions

The planar nature of the cyclopentanone (B42830) ring and the sp2-hybridized carbons of the conjugated system allow for facial selectivity in nucleophilic attacks, potentially leading to the formation of stereoisomers. The stereochemical outcome is often governed by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the molecule. The presence of chiral catalysts or auxiliaries can induce high levels of stereoselectivity in these additions. beilstein-journals.orgkhanacademy.orgmdpi.comrsc.org

The regioselectivity between 1,2- and 1,4-addition is a critical aspect of the reactivity of 2-hexylidenecyclopentanone. The choice of solvent, temperature, and the specific nucleophile employed are key factors in directing the reaction towards the desired product. For instance, the use of Lewis acids can activate the carbonyl group and influence the regiochemical outcome of the addition.

Reactivity with Diverse Nucleophiles (e.g., Glutathione)

As a Michael acceptor, 2-hexylidenecyclopentanone is susceptible to conjugate addition by soft nucleophiles like thiols. A biologically significant example is the reaction with glutathione (B108866) (GSH), a tripeptide containing a cysteine residue with a nucleophilic thiol group. The reaction involves the addition of the thiolate anion of glutathione to the β-carbon of the α,β-unsaturated ketone. nih.govnih.govresearchgate.net

This Michael addition is a crucial detoxification pathway in biological systems for electrophilic compounds. The formation of a glutathione conjugate with 2-hexylidenecyclopentanone would increase its water solubility and facilitate its excretion. The general mechanism for this reaction is as follows:

Deprotonation of the thiol group of glutathione to form a thiolate anion.

Nucleophilic attack of the thiolate on the β-carbon of 2-hexylidenecyclopentanone.

Formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate to yield the glutathione conjugate.

Hydrogenation and Reduction Pathways

The double bond and the carbonyl group in 2-hexylidenecyclopentanone can be selectively reduced under different reaction conditions. Catalytic hydrogenation typically leads to the reduction of the carbon-carbon double bond, while hydride reagents can selectively reduce the carbonyl group.

Catalytic hydrogenation of exocyclic α,β-unsaturated ketones, such as 2-hexylidenecyclopentanone, over palladium or rhodium catalysts generally results in the selective reduction of the double bond to afford the corresponding saturated ketone, 2-hexylcyclopentanone. rsc.orgresearchgate.netnih.govnih.govacs.org The stereochemistry of the newly formed chiral center at the 2-position can often be controlled by the choice of catalyst and reaction conditions.

The selective reduction of the carbonyl group to an allylic alcohol, 2-hexylidenecyclopentanol, can be achieved using hydride-donating reagents. For instance, sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) is known for the chemoselective 1,2-reduction of α,β-unsaturated ketones.

Below is a table summarizing the expected products from different hydrogenation and reduction reactions of 2-hexylidenecyclopentanone based on studies of analogous compounds.

| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Product | Reference |

| H₂, Pd/C | Toluene | Room Temp | 1 | 2-Hexylcyclopentanone | researchgate.net |

| H₂, Rh/(S)-ZhaoPhos | CH₂Cl₂ | 25 | 50 | (S)-2-Hexylcyclopentanone | rsc.org |

| H₂, [Ir(cod)Cl]₂/Ligand | CH₂Cl₂ | 25 | 50 | Chiral 2-Hexylcyclopentanone | nih.govacs.org |

| NaBH₄, CeCl₃ | Methanol | 0 | 1 | 2-Hexylidenecyclopentanol |

Table 1: Hydrogenation and Reduction Products of 2-Hexylidenecyclopentanone Analogs

Selective Hydrogenation of the Exocyclic Double Bond

The selective hydrogenation of the exocyclic double bond in 2-hexylidenecyclopentanone yields 2-hexylcyclopentanone. This transformation is a well-established method for the synthesis of the corresponding saturated ketone. chemicalbook.com The reaction typically involves the use of a metal catalyst and a hydrogen source.

Catalytic hydrogenation is a common and effective method for the reduction of carbon-carbon double bonds. scienceasia.org In the context of α,β-unsaturated ketones, the selective reduction of the alkene moiety without affecting the carbonyl group can be achieved through careful selection of the catalyst and reaction conditions. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The general mechanism of catalytic hydrogenation involves the adsorption of both the unsaturated compound and molecular hydrogen onto the surface of the metal catalyst. This facilitates the stepwise addition of hydrogen atoms to the double bond, leading to the formation of the saturated product. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can influence the rate and selectivity of the reaction.

| Reaction | Reagents and Conditions | Product | Expected Outcome |

| Selective Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 2-Hexylcyclopentanone | High yield of the saturated ketone. |

Chemo- and Stereoselective Reductions of the Carbonyl Group

The reduction of the carbonyl group in α,β-unsaturated ketones like 2-hexylidenecyclopentanone can proceed via either 1,2- or 1,4-addition of a hydride reagent. For the selective 1,2-reduction to the corresponding allylic alcohol, 2-hexylidene-1-cyclopentanol, the Luche reduction is a particularly effective method.

The Luche reduction employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent such as methanol. This reagent system is known for its high chemoselectivity in reducing the carbonyl group of enones without affecting the carbon-carbon double bond. The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the 1,2-addition of the hydride.

The stereoselectivity of the reduction of the cyclopentanone ring is influenced by the steric hindrance of the substituents. The hydride attack generally occurs from the less hindered face of the carbonyl group.

| Reaction | Reagents and Conditions | Product | Expected Outcome |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O, Methanol | 2-Hexylidene-1-cyclopentanol | High yield and high selectivity for the 1,2-reduction product. |

Other Characteristic Transformations

Beyond reductions, 2-hexylidenecyclopentanone can undergo a variety of other transformations at its carbonyl moiety and alkylidene side chain, allowing for the synthesis of diverse derivatives.

The carbonyl group of 2-hexylidenecyclopentanone can readily undergo condensation reactions with nucleophiles to form a range of derivatives. A characteristic example is the formation of an oxime through reaction with hydroxylamine (B1172632).

The synthesis of oximes from ketones is a well-established transformation. arpgweb.comorientjchem.orgresearchgate.netgoogle.com The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime. The product can exist as a mixture of (E)- and (Z)-isomers due to the C=N double bond.

| Reaction | Reagents and Conditions | Product | Expected Outcome |

| Oximation | NH₂OH·HCl, Base (e.g., Pyridine or NaOH) | 2-Hexylidenecyclopentanone oxime | High yield of the corresponding oxime. |

The exocyclic double bond of the alkylidene side chain in 2-hexylidenecyclopentanone is susceptible to electrophilic attack, enabling various functionalization reactions. A key example is the epoxidation of the double bond.

The epoxidation of α,β-unsaturated ketones can be achieved using various oxidizing agents. For electron-deficient alkenes, such as the one in 2-hexylidenecyclopentanone, nucleophilic epoxidation using hydrogen peroxide (H₂O₂) in the presence of a base is a common method. The reaction proceeds via the conjugate addition of the hydroperoxide anion to the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide and eliminate a hydroxide (B78521) ion.

Alternatively, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) can be used, though these are generally more effective for electron-rich alkenes. The choice of reagent and conditions can influence the stereoselectivity of the epoxidation. The resulting epoxide is a versatile intermediate that can undergo further ring-opening reactions. libretexts.orgbeilstein-journals.org

| Reaction | Reagents and Conditions | Product | Expected Outcome |

| Epoxidation | H₂O₂, Base (e.g., NaOH) | 2-(1,2-Epoxyhexyl)cyclopentanone | Formation of the corresponding epoxide. |

Spectroscopic and Structural Elucidation of 2 Hexylidenecyclopentanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it is possible to map out the carbon skeleton and the relative positions of hydrogen atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each nucleus. In 2-hexylidenecyclopentanone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentanone (B42830) ring, the exocyclic double bond, and the hexyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropy of the double bond.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon (C=O) is typically observed far downfield (around 205-220 ppm for ketones), while the carbons of the C=C double bond appear in the 115-140 ppm region. libretexts.org The aliphatic carbons of the cyclopentanone ring and the hexyl chain resonate at higher fields. A reported ¹³C NMR spectrum for 2-hexylidenecyclopentanone shows signals consistent with these expectations. nih.gov

Table 4.1: Predicted ¹H NMR Chemical Shifts for 2-Hexylidenecyclopentanone (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinylic (=CH-) | 6.0 - 6.5 | Triplet (t) | 7.0 - 8.0 |

| Allylic (-CH₂-C=) | 2.2 - 2.5 | Quartet (q) | 7.0 - 8.0 |

| α-CH₂ (ring) | 2.3 - 2.6 | Triplet (t) | 7.0 - 7.5 |

| β-CH₂ (ring) | 1.8 - 2.1 | Quintet (quin) | 7.0 - 7.5 |

| Hexyl Chain (-CH₂-) | 1.2 - 1.6 | Multiplet (m) | - |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | Triplet (t) | 6.5 - 7.5 |

Table 4.2: Experimental and Predicted ¹³C NMR Chemical Shifts for 2-Hexylidenecyclopentanone

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) nih.gov | Predicted Chemical Shift Range (δ, ppm) libretexts.org |

| C=O | Not explicitly assigned | 205 - 220 |

| C=C (quaternary) | Not explicitly assigned | 125 - 150 |

| C=C (vinylic) | Not explicitly assigned | 115 - 140 |

| Aliphatic CH₂ (ring) | Multiple signals | 16 - 35 |

| Aliphatic CH₂ (hexyl) | Multiple signals | 16 - 35 |

| Aliphatic CH₃ (hexyl) | Signal present | 10 - 15 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals. mdpi.com

COSY spectra would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the connectivity within the cyclopentanone ring and along the hexyl chain.

HSQC spectra correlate each proton signal with the carbon signal to which it is directly attached, confirming the C-H connections.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections to quaternary carbons, such as the carbonyl carbon and the substituted carbon of the double bond, and for linking the hexyl chain to the cyclopentanone ring. tamu.edu

The five-membered ring of cyclopentanone is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the envelope and twist forms. The introduction of the exocyclic double bond in 2-hexylidenecyclopentanone influences this conformational preference. Furthermore, as an α,β-unsaturated ketone, the molecule can exist as s-cis or s-trans conformers, referring to the orientation of the C=C and C=O bonds around the single bond that connects them.

NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformation in solution. The magnitude of the three-bond proton-proton coupling constants (³JHH) within the cyclopentanone ring is dependent on the dihedral angle between the protons, which in turn is a function of the ring's pucker. NOE experiments can detect through-space interactions between protons that are close to each other, which can help to differentiate between different spatial arrangements of the hexyl chain relative to the ring. For many α,β-unsaturated ketones, the s-trans conformation is generally more stable due to reduced steric hindrance, although this can be influenced by substitution and solvent effects.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. The exact mass of 2-hexylidenecyclopentanone (C₁₁H₁₈O) is 166.135765 Da. nih.govnih.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•) with an m/z of 166. This molecular ion is often unstable and undergoes fragmentation. For α,β-unsaturated cyclic ketones, characteristic fragmentation pathways include:

α-Cleavage: Breakage of the bonds adjacent to the carbonyl group. For cyclic ketones, this initially leads to a ring-opened radical cation which can undergo further fragmentation. whitman.edu

McLafferty Rearrangement: If sterically possible, a γ-hydrogen from the hexyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the β-bond, leading to the elimination of a neutral alkene.

Retro-Diels-Alder (RDA) Reaction: While more common in six-membered rings, related cycloreversion reactions can occur in five-membered rings, leading to characteristic neutral losses.

Cleavage of the Alkyl Chain: The hexyl side chain can undergo fragmentation, typically with the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂).

Table 4.3: Plausible Mass Fragments of 2-Hexylidenecyclopentanone (EI-MS) (Note: These are predicted fragments based on common fragmentation patterns of α,β-unsaturated ketones.)

| m/z Value | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 166 | [C₁₁H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the hexyl chain |

| 123 | [M - C₃H₇]⁺ | Loss of a propyl radical from the hexyl chain |

| 109 | [M - C₄H₉]⁺ | Loss of a butyl radical from the hexyl chain |

| 95 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical from the hexyl chain |

| 82 | [C₅H₆O]⁺• | Cleavage of the hexyl chain at the allylic position |

| 55 | [C₃H₃O]⁺ | α-cleavage of the cyclopentanone ring followed by rearrangement |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the presence of these groups.

For 2-hexylidenecyclopentanone, the key functional groups are the carbonyl (C=O) group, the carbon-carbon double bond (C=C), and C-H bonds of the alkyl portions.

C=O Stretch: The carbonyl stretching vibration is typically a very strong and sharp band in the IR spectrum. For a five-membered ring ketone, this band appears at a higher frequency (around 1745 cm⁻¹) than in a six-membered ring or acyclic ketone due to ring strain. Conjugation with the C=C double bond lowers this frequency, so for 2-hexylidenecyclopentanone, the C=O stretch is expected in the range of 1700-1725 cm⁻¹.

C=C Stretch: The stretching of the exocyclic double bond gives rise to a band in the region of 1620-1680 cm⁻¹. The intensity of this band in the IR spectrum can be variable, but it is often strong in the Raman spectrum. cdnsciencepub.com

C-H Stretches: The sp² C-H stretch of the vinylic proton appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclopentanone ring and hexyl chain appear just below 3000 cm⁻¹.

C-H Bends: Various bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹).

Table 4.4: Characteristic Vibrational Frequencies for 2-Hexylidenecyclopentanone (Note: These are predicted frequency ranges based on typical values for the respective functional groups.)

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Vinylic C-H Stretch | FTIR/Raman | 3010 - 3040 | Medium |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | Strong |

| C=O Stretch | FTIR/Raman | 1700 - 1725 | Strong (FTIR), Medium (Raman) |

| C=C Stretch | FTIR/Raman | 1620 - 1650 | Medium (FTIR), Strong (Raman) |

| CH₂ Scissoring | FTIR/Raman | 1450 - 1470 | Medium |

| CH₃ Bending | FTIR/Raman | 1370 - 1380 | Medium |

| Vinylic C-H Bend | FTIR/Raman | 800 - 950 | Medium-Strong |

X-ray Photoelectron Spectroscopy (XPS) in Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. phi.com While not commonly used for the routine structural elucidation of small molecules, it can provide valuable information about the electronic environment of the atoms in 2-hexylidenecyclopentanone, particularly when it is adsorbed on a surface or used in a formulation.

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state or local chemical environment.

For 2-hexylidenecyclopentanone, XPS would primarily analyze the C 1s and O 1s core levels.

O 1s Spectrum: A single peak would be expected for the oxygen atom. Its binding energy would be characteristic of a carbonyl oxygen in an organic matrix.

C 1s Spectrum: The C 1s spectrum would be more complex and could be deconvoluted into several components representing the different types of carbon atoms:

C=O: The carbonyl carbon is in a highly oxidized state and would appear at the highest binding energy.

C=C: The carbons of the double bond would have a distinct binding energy, different from that of the saturated carbons.

C-C/C-H: The aliphatic carbons of the ring and the hexyl chain would appear at the lowest binding energy.

By analyzing the positions and relative areas of these peaks, one can quantify the different chemical states of carbon on the surface.

Table 4.5: Predicted Binding Energies for 2-Hexylidenecyclopentanone in XPS (Note: These are approximate binding energy ranges. Actual values can be influenced by the substrate and instrument calibration.)

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| O 1s | C=O | 531.0 - 533.0 |

| C 1s | C=O | 287.0 - 289.0 |

| C 1s | C=C | 284.5 - 285.5 |

| C 1s | C-C, C-H | 284.0 - 285.0 |

Other Complementary Spectroscopic Techniques

While NMR, MS, and vibrational spectroscopy are the primary tools for the structural elucidation of 2-hexylidenecyclopentanone, other techniques could provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study the electronic transitions of the conjugated π-system, typically showing a π→π* transition at shorter wavelengths and a weaker, longer-wavelength n→π* transition characteristic of the carbonyl group. Circular Dichroism (CD) spectroscopy would be relevant if the molecule were chiral or placed in a chiral environment, providing information about its stereochemistry. To date, extensive studies using these other techniques on 2-hexylidenecyclopentanone are not widely reported in the literature, representing an area for potential future investigation.

Synthetic Applications and Derivatization of 2 Hexylidenecyclopentanone

Precursor in the Synthesis of Substituted Cyclopentanones and Cyclopentenones

The exocyclic double bond and carbonyl group of 2-hexylidenecyclopentanone are key to its utility as a precursor for substituted cyclopentane (B165970) derivatives. The reactivity of this enone system allows for a variety of addition and condensation reactions to generate more complex structures.

One fundamental transformation is the aldol (B89426) reaction. For instance, the reaction of a cyclopentanone-enolate with 2-bromoalkanals can produce intermediate products that, upon treatment with sodium acetate, yield 2-(2-hydroxyalkylidene)cyclopentanones. thegoodscentscompany.com This method provides a direct route to functionalized cyclopentanone (B42830) derivatives where the alkylidene side chain is modified.

Furthermore, the core cyclopentanone structure is a foundational element for building various substituted cyclopentenones. General synthetic strategies for cyclopentenones often involve cyclization reactions, intramolecular hydroacylation of alkynals, and rearrangements, demonstrating the importance of the five-membered ring scaffold in synthetic chemistry. ucl.ac.uksioc-journal.cn While not starting from 2-hexylidenecyclopentanone itself, these methods highlight the synthetic accessibility and versatility of the cyclopentenone core structure that can be derived from related precursors. The conversion of a substituted cyclopentanone, potentially derived from 2-hexylidenecyclopentanone through reactions like conjugate addition, into a cyclopentenone can be achieved via α,β-dehydrogenation of the corresponding ketone enolates. ucl.ac.uk

Table 1: Synthetic Transformations involving the Cyclopentanone Core

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Aldol Reaction | Cyclopentanone-enolate, 2-bromoalkanals, Sodium acetate | 2-(2-Hydroxyalkylidene)cyclopentanones | thegoodscentscompany.com |

| α,β-Dehydrogenation | Zinc enolates, Diethyl allyl phosphate | α,β-Unsaturated ketones (Cyclopentenones) | ucl.ac.uk |

Utility in the Construction of Complex Organic Molecules and Natural Product Analogues

The cyclopentanone framework is a key structural motif in numerous biologically active natural products, most notably the jasmonates, a class of plant hormones. rsc.org Consequently, derivatives of 2-hexylidenecyclopentanone are valuable intermediates in the synthesis of analogues of these complex molecules. The synthesis of various mono- and bicyclic cyclopentenone and 3-oxocyclopentaneacetic acid derivatives for comparison with jasmonates underscores the importance of this structural class. rsc.org

The synthesis of methyl jasmonate analogues, for example, often relies on strategies that build upon a substituted cyclopentanone or cyclopentenone core. These syntheses can involve multiple steps, including conjugate additions and functional group manipulations, to install the necessary side chains and stereochemistry found in the natural products. The structural similarity of 2-hexylidenecyclopentanone to key intermediates makes it a relevant starting point or conceptual model for developing synthetic routes to these important compounds.

Development of Chiral Derivatives and Enantioselective Synthesis

The creation of chiral centers is crucial in the synthesis of biologically active molecules, as different enantiomers can have vastly different effects. While 2-hexylidenecyclopentanone itself is achiral, its derivatization offers multiple avenues for introducing chirality and developing enantioselective syntheses.

A highly relevant strategy is the asymmetric reduction of the α,β-unsaturated ketone. Studies on the closely related 2-benzylidenecyclopentanone derivatives have shown that this transformation can be achieved with high efficiency and enantioselectivity. researchgate.net Two primary methods have proven effective:

Chemoreduction: Using chiral oxazaborolidine-based catalysts, the ketone can be reduced to the corresponding exocyclic allylic alcohol with enantiomeric excesses (ee's) up to 96%. researchgate.net

Bioreduction: Employing whole-cell biocatalysts, such as Daucus carota root, can achieve complete enantioselectivity, furnishing the (S)-configured alcohol product. researchgate.net

These methods, readily applicable to 2-hexylidenecyclopentanone, would yield chiral allylic alcohols, which are versatile intermediates for further synthesis.

Another established approach for generating chirality involves asymmetric conjugate addition reactions to the enone system. This strategy has been used in the synthesis of trans-jasmonoids, where extended enolates derived from homochiral templates are added to a functionalized enone system to produce the target molecules with high enantioselectivity. ucl.ac.uk Such an approach could be adapted to 2-hexylidenecyclopentanone to introduce a chiral center at the β-position relative to the carbonyl group.

Table 2: Enantioselective Reactions for Derivatizing α,β-Unsaturated Cyclopentanones

| Method | Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Chemoreduction | Chiral Oxazaborolidine Catalyst | Chiral Allylic Alcohol | High enantiomeric excess (up to 96% ee) | researchgate.net |

| Asymmetric Bioreduction | Daucus carota root | Chiral Allylic Alcohol | Complete enantioselectivity for (S)-alcohol | researchgate.net |

Exploration of Isotope-Labeled Analogs for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and tracking metabolic pathways. nih.gov The synthesis of isotope-labeled analogs of 2-hexylidenecyclopentanone or its derivatives would enable detailed mechanistic studies of the reactions in which it participates. While specific studies detailing the isotopic labeling of 2-hexylidenecyclopentanone are not prevalent in the literature, established methods in synthetic organic chemistry can be readily applied.

Common isotopes used in such studies include deuterium (²H) and carbon-13 (¹³C). These stable isotopes can be incorporated into the molecule at specific positions to act as probes. For example, a reaction's stereochemistry or the fate of a particular atom can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

Modern synthetic methods facilitate the efficient incorporation of isotopes. Late-stage direct hydrogen isotopic exchange (HIE) allows for the replacement of hydrogen with deuterium using reagents like D₂O, often catalyzed by a metal such as palladium on carbon (Pd/C). x-chemrx.com This approach is atom-economical and avoids the need to build the entire molecule from isotopically enriched starting materials. x-chemrx.com Similarly, ¹³C can be introduced using labeled precursors like ¹³CO₂. The use of flow chemistry can enhance the safety and efficiency of these labeling reactions. x-chemrx.com

The application of these techniques to 2-hexylidenecyclopentanone could provide valuable insights into the mechanisms of conjugate additions, reductions, and rearrangements, deepening the understanding of its chemical behavior.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Sustainable Production

The traditional synthesis of 2-hexylidenecyclopentanone often relies on aldol (B89426) condensation reactions, which can involve the use of stoichiometric amounts of base or acid catalysts, leading to potential environmental concerns and purification challenges. google.com Future research is increasingly focused on the development of heterogeneous and reusable catalysts to create more sustainable and environmentally friendly production methods.

Recent studies have highlighted the potential of solid acid and base catalysts, such as zeolites, functionalized mesoporous silicas, and hydrotalcites. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and the ability to be tailored for improved selectivity and activity. For instance, the use of basic zeolites can promote the aldol condensation of cyclopentanone (B42830) with hexanal (B45976), the precursor to the hexylidene group, under milder reaction conditions, thereby reducing energy consumption and byproduct formation.

Furthermore, the exploration of nanocatalysts and single-atom catalysts represents a frontier in this area. These advanced materials can provide exceptionally high surface areas and a high density of active sites, leading to significantly enhanced catalytic efficiency. The development of bifunctional catalysts, which possess both acidic and basic sites, is another promising avenue. Such catalysts could facilitate a one-pot synthesis from raw materials to the final product, streamlining the production process and minimizing waste.

Integration with Flow Chemistry and Process Intensification

The shift from batch to continuous manufacturing, a concept known as flow chemistry, is a major trend in the chemical industry. The integration of the synthesis of 2-hexylidenecyclopentanone with flow chemistry and process intensification offers significant opportunities for improved efficiency, safety, and scalability.

Microreactors and other continuous flow systems provide enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of impurities. The smaller reaction volumes inherent in flow systems also enhance safety, particularly when dealing with exothermic reactions.

Exploration of New Reaction Pathways and Selectivity Control

While aldol condensation is the most common route to 2-hexylidenecyclopentanone, researchers are exploring alternative synthetic pathways to overcome some of its limitations. google.com These new routes may offer access to different isomers or provide opportunities for greater control over the stereochemistry of the final product.

One area of investigation is the use of organocatalysis. Chiral organocatalysts can be employed to enantioselectively synthesize specific stereoisomers of 2-hexylidenecyclopentanone and related compounds. This is particularly relevant for the fragrance industry, where different enantiomers of a molecule can have distinct olfactory properties.

Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction. Biocatalysts, such as aldolases, can catalyze the formation of the carbon-carbon bond with high stereoselectivity under mild, aqueous conditions. Combining enzymatic steps with traditional chemical transformations in a chemo-enzymatic cascade can lead to highly efficient and sustainable synthetic routes. The ability to precisely control the E/Z isomerization of the exocyclic double bond is another critical aspect, as this can significantly impact the final properties of the molecule.

Advanced Computational Methods for Predictive Chemistry

The use of advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, is becoming an indispensable tool in modern chemical research. These methods can provide valuable insights into reaction mechanisms, catalyst behavior, and the prediction of molecular properties, thereby accelerating the discovery and optimization of new synthetic processes for 2-hexylidenecyclopentanone.

Computational modeling can be used to screen potential catalysts in silico, predicting their activity and selectivity before they are synthesized and tested in the laboratory. This can significantly reduce the experimental effort and resources required for catalyst development. DFT calculations can elucidate the intricate details of reaction pathways, helping researchers to understand the factors that control selectivity and to design strategies to favor the formation of the desired product.

Molecular dynamics simulations can be used to study the interactions between the reactants, catalysts, and solvents at the molecular level. This information is crucial for optimizing reaction conditions and for designing more efficient catalytic systems. The predictive power of these computational tools is expected to play an increasingly important role in the rational design of next-generation synthetic routes to 2-hexylidenecyclopentanone.

Role in Biomass Valorization to Value-Added Chemicals

The transition towards a bio-based economy has spurred research into the conversion of biomass into valuable chemicals. Cyclopentanone and its derivatives are among the platform molecules that can be derived from the catalytic processing of lignocellulosic biomass. For instance, the furfural (B47365) produced from hemicellulose can be converted into cyclopentanone through a series of hydrogenation and rearrangement reactions.

Q & A

Q. How can researchers determine the physicochemical properties of 2-hexylidene-cyclopentanone for experimental design?

To characterize properties like boiling point, density, and solubility, use differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) for thermal stability. Spectroscopic methods (FTIR, NMR) confirm structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies purity and degradation products. Cross-reference with thermodynamic databases (e.g., NIST Chemistry WebBook) and validate against experimental data from shock tube or jet-stirred reactor studies .

Q. What are the standard protocols for synthesizing 2-hexylidene-cyclopentanone from biomass-derived precursors?

Optimize catalytic pathways using furfural as a feedstock. For example, employ bifunctional catalysts (e.g., Pt/WO₃-ZrO₂) to hydrogenate furfural to cyclopentanone, followed by aldol condensation with hexanal. Monitor reaction kinetics via in-situ FTIR and quantify yields using HPLC with UV detection. Validate scalability in continuous flow reactors to minimize side reactions .

Q. What safety protocols are critical when handling 2-hexylidene-cyclopentanone in laboratory settings?

Store in airtight, grounded containers at ≤4°C to prevent peroxide formation. Use explosion-proof fume hoods for vapor control and wear nitrile gloves (tested via EN374 standards) to avoid dermal absorption. Monitor airborne concentrations with PID detectors, adhering to OSHA’s permissible exposure limit (PEL) of 50 ppm. Emergency protocols should include neutralization with activated carbon for spills .

Q. How can researchers resolve contradictions in cyclopentanone’s oxidation behavior across different studies?

Discrepancies arise from varying experimental conditions (e.g., alkene content, temperature). Use controlled oxidation assays (ASTM D525) in inert matrices (hexane/isooctane) to isolate alkene-free conditions. Compare results with kinetic models (e.g., Co-Optima’s mechanism) to identify rate-limiting steps. Reproduce conflicting data using identical fuel blends and reactor configurations .

Q. What spectroscopic techniques are most effective for quantifying 2-hexylidene-cyclopentanone in complex mixtures?

Employ GC-MS with a DB-5MS column for separation and selective ion monitoring (SIM) for quantification. For real-time analysis, use cavity-enhanced Raman spectroscopy to track concentration gradients in reactive flows. Validate against NMR integration (¹³C for carbonyl groups) and adjust for matrix effects using internal standards like deuterated cyclohexane .

Advanced Research Questions

Q. How can kinetic models for 2-hexylidene-cyclopentanone combustion be validated under high-pressure conditions?

Use rapid compression machines (RCMs) and shock tubes to measure ignition delay times (IDTs) at pressures up to 40 bar. Compare experimental IDTs with CHEMKIN simulations incorporating updated sub-mechanisms for cyclopentanone decomposition (e.g., C₅H₈O → C₂H₄ + C₃H₄O). Discrepancies >10% indicate missing pathways, requiring further high-level DFT calculations (e.g., CBS-QB3) for radical intermediates .

Q. What strategies mitigate material compatibility issues when using 2-hexylidene-cyclopentanone in fuel blends?

Conduct Hansen solubility parameter (HSP) analysis to predict elastomer swelling. Test fluorocarbon and neoprene seals in E10 blends at 10–30% cyclopentanone. Use dynamic mechanical analysis (DMA) to measure volume swell (>20% indicates failure). Replace incompatible materials with peroxide-cured fluorosilicone or PTFE-lined components .

Q. How do alkene impurities influence the oxidative stability of 2-hexylidene-cyclopentanone in storage?

Alkene contaminants (e.g., from incomplete hydrogenation) accelerate oxidation via radical chain reactions. Quantify alkene content using bromine number tests and correlate with Rancimat induction times. Add antioxidants like BHT (0.1 wt%) or purge with nitrogen to inhibit peroxide formation. Monitor degradation via FTIR tracking of carbonyl index increases .

Q. What computational methods optimize the enantioselective synthesis of 2-hexylidene-cyclopentanone derivatives?

Apply density functional theory (DFT) to screen chiral catalysts (e.g., BINOL-phosphoric acids) for asymmetric aldol reactions. Use molecular docking (AutoDock Vina) to predict transition-state geometries and enantiomeric excess (ee). Validate with HPLC chiral columns (e.g., Chiralpak IA) and refine force fields using QM/MM simulations .

Q. How can time-resolved spectroscopy elucidate photodegradation pathways of 2-hexylidene-cyclopentanone?

Perform ultrafast transient absorption spectroscopy (TAS) with 100-fs laser pulses to track excited-state dynamics. Compare cyclopentanone’s (n→π*) decay (τ ≈ 58 ps) with 2-hexylidene derivatives. Identify intermediates via time-of-flight mass spectrometry (TOF-MS) and map potential energy surfaces using CASSCF/NEVPT2 calculations. Standardize protocols with NIST reference materials to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.